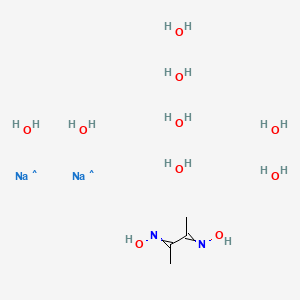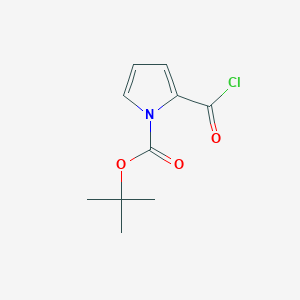
tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a tert-butyl ester group and a chlorocarbonyl group attached to the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate typically involves the reaction of 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorocarbonyl group. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding pyrrole derivatives with oxidized functional groups.
Reduction: The compound can be reduced to form tert-butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
- Oxidation: Oxidized pyrrole derivatives.
- Reduction: tert-Butyl 2-(hydroxymethyl)-1H-pyrrole-1-carboxylate.
- Substitution: Amides or esters depending on the nucleophile used .
科学研究应用
Chemistry: tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the reactivity and interactions of pyrrole derivatives with biological macromolecules. It can be employed in the design of enzyme inhibitors and other bioactive molecules .
Medicine: Its unique structure allows for the modification of its functional groups to enhance biological activity and selectivity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties .
作用机制
The mechanism of action of tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability .
Molecular Targets and Pathways: The compound can interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues. This interaction can disrupt biological pathways and processes, making it a valuable tool in biochemical research .
相似化合物的比较
- tert-Butyl 2-(2-chloro-1H-benzimidazol-1-yl)ethyl(methyl)carbamate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 2-(chlorocarbonyl)-1H-pyrrole-1-carboxylate is unique due to the presence of both a chlorocarbonyl group and a tert-butyl ester group. This combination imparts distinct reactivity and stability compared to other similar compounds. The chlorocarbonyl group allows for versatile chemical modifications, while the tert-butyl ester group provides steric protection and influences the compound’s overall reactivity .
属性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
tert-butyl 2-carbonochloridoylpyrrole-1-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4-6H,1-3H3 |
InChI 键 |
IVMDWJAKOUXNNP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


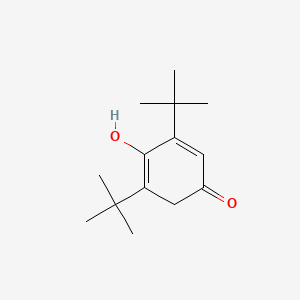
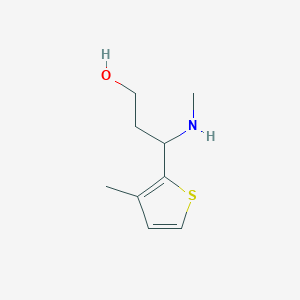
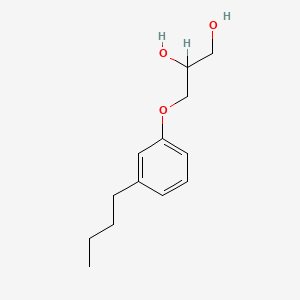
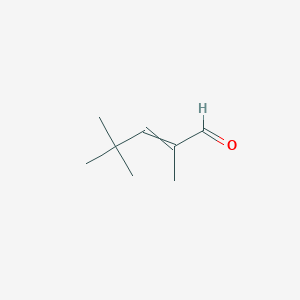
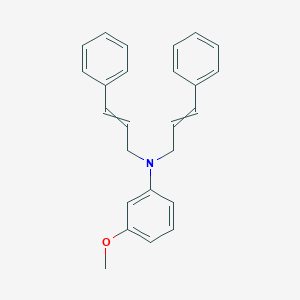
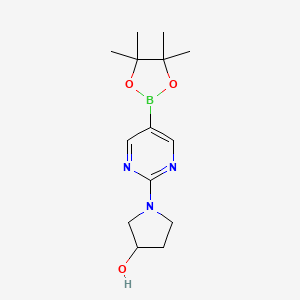
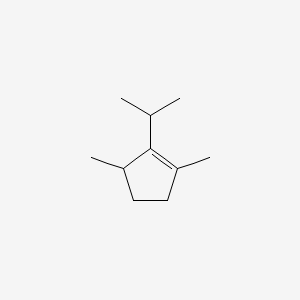
![N-cyclopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946841.png)
![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)

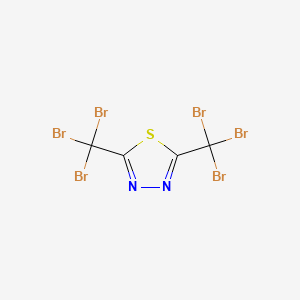
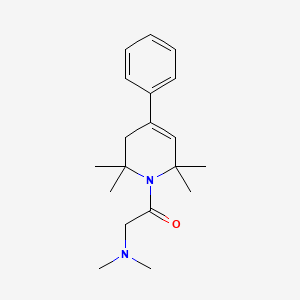
![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
